molecular formula C15H22N2O4 B8084693 3-(Cbz-amino)-L-alanine tert-butyl ester

3-(Cbz-amino)-L-alanine tert-butyl ester

Cat. No.: B8084693
M. Wt: 294.35 g/mol
InChI Key: QBMBULDABIDDDM-LBPRGKRZSA-N
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Description

3-(Cbz-amino)-L-alanine tert-butyl ester is a compound used in organic synthesis, particularly in the field of peptide chemistry. It is a derivative of L-alanine, an amino acid, and features a tert-butyl ester and a carbobenzyloxy (Cbz) protecting group. These protecting groups are crucial in multi-step organic syntheses to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cbz-amino)-L-alanine tert-butyl ester typically involves the protection of the amino group of L-alanine with a Cbz group and the esterification of the carboxyl group with tert-butyl alcohol. The process can be summarized as follows:

    Protection of the Amino Group: The amino group of L-alanine is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

    Esterification of the Carboxyl Group: The carboxyl group is esterified using tert-butyl alcohol and a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(Cbz-amino)-L-alanine tert-butyl ester can undergo various chemical reactions, including:

    Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.

    Acid Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

    Amide Formation: The compound can react with carboxylic acids or acid chlorides to form amides.

Common Reagents and Conditions

    Catalytic Hydrogenation: Pd-C, H2

    Acid Hydrolysis: Trifluoroacetic acid (TFA)

    Amide Formation: Carboxylic acids, acid chlorides, coupling agents like EDC or DCC

Major Products Formed

    Deprotected Amino Acid: Removal of the Cbz group yields L-alanine.

    Free Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.

    Amides: Reaction with carboxylic acids or acid chlorides forms amides.

Scientific Research Applications

3-(Cbz-amino)-L-alanine tert-butyl ester is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid derivative, it is used in the synthesis of peptides and proteins.

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.

    Bioconjugation: The compound is used in the modification of biomolecules for various applications in biotechnology and drug delivery.

    Material Science: It is employed in the synthesis of functionalized materials for advanced applications.

Mechanism of Action

The mechanism of action of 3-(Cbz-amino)-L-alanine tert-butyl ester primarily involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-L-alanine tert-butyl ester: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

    3-(Fmoc-amino)-L-alanine tert-butyl ester: Features an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

    3-(Cbz-amino)-L-alanine methyl ester: Similar structure but with a methyl ester instead of tert-butyl ester.

Uniqueness

3-(Cbz-amino)-L-alanine tert-butyl ester is unique due to its specific combination of protecting groups, which offer distinct advantages in terms of stability and ease of removal. The Cbz group is stable under basic conditions and can be removed via hydrogenation, while the tert-butyl ester can be hydrolyzed under acidic conditions, providing flexibility in synthetic strategies.

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-13(18)12(16)9-17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMBULDABIDDDM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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